2-Cyclopropyl-5-benzylpyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-cyclopropyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-11(5-3-1)10-13-8-9-14(15-13)12-6-7-12/h1-5,8-9,12,15H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVVXMBXQJXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Organometallic Intermediate
The Grignard reagent derived from 2-chloro-benzyl chloride serves as the foundation for introducing the benzyl moiety. In a representative procedure, magnesium shavings are activated with iodine in toluene and tetrahydrofuran (THF). A mixture of 2-chloro-benzyl chloride and THF is added dropwise at 40–45°C, generating the benzylmagnesium chloride intermediate. Toluene is simultaneously introduced to regulate exothermicity, ensuring optimal reaction kinetics.
Knoevenagel Condensation and Cyclization Strategy
Aminopyrrole Synthesis
Aminopyrroles serve as precursors for formimidate intermediates. For instance, 5-aminopyrroles are synthesized via Knoevenagel condensation between ethyl 2-cyanoacetimidate and amines, followed by cyclization with dimethyl acetylenedicarboxylate (DMAD). Cyclopropyl groups are introduced either through the amine component or via post-cyclization alkylation.
Formimidate Formation and Cyclization
Aminopyrroles are converted to ethyl formimidates using triethyl orthoformate. Heating these formimidates with benzylamine in methanol induces cyclization, forming the pyrrole core. For 2-cyclopropyl substitution, cyclopropylamine or a cyclopropyl-containing electrophile is introduced during the formimidate stage.
Benzyl Group Installation via Alkylation
The 5-position benzyl group is installed via nucleophilic aromatic substitution or alkylation. In one protocol, the pyrrole intermediate is treated with benzyl bromide in the presence of potassium carbonate, achieving 82–89% substitution at the 5-position.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aminopyrrole Synthesis | Ethyl 2-cyanoacetimidate, DMAD | 71–98 |
| Benzyl Alkylation | Benzyl bromide, K2CO3, MeOH | 82–89 |
Acetylene-Mediated Cyclization with 3,3-Diaminoacrylonitriles
Reaction with Dibenzoylacetylene
3,3-Diaminoacrylonitriles react with 1,2-dibenzoylacetylene in dichloromethane (DCM) at room temperature, forming non-aromatic pyrroles with exocyclic double bonds. The cyclopropyl group is introduced via the acrylonitrile precursor, while the benzoyl groups at the 5-position are reduced to benzyl using NaBH4/Pd-C.
Mechanistic Pathway
The reaction proceeds through nucleophilic attack of the acrylonitrile’s α-carbon on the acetylene, followed by cyclization and tautomerization. A representative mechanism involves:
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Formation of a zwitterionic intermediate via alkyne activation.
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Cyclization to a pyrrolidine-like structure.
Post-Synthetic Modification:
Thermal Elimination and Epoxide Ring-Opening
Oxirane Intermediate Formation
Chlorinated propanol derivatives (e.g., 1-chloro-2-(1-chloro-cyclopropyl)-3-(2-chlorophenyl)propan-2-ol) are dehydrated using concentrated sulfuric acid, forming an epoxide (2-(1-chloro-cyclopropyl)-2-(2-chloro-benzyl)-oxirane).
Amine-Mediated Cyclization
The epoxide is treated with aqueous ammonia at 70°C, inducing ring-opening and subsequent cyclization to yield 2-cyclopropyl-5-benzylpyrrole after dehydrohalogenation.
Reaction Conditions:
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Temperature: 70°C, 12 hours.
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Workup: Extraction with methylene chloride, followed by recrystallization from petroleum ether/isopropanol.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-benzylpyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-5-benzylpyrrole has gained significant attention in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including insecticidal and acaricidal properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-benzylpyrrole involves its interaction with specific molecular targets and pathways. It possesses weak acidity and high lipophilicity, which enable it to act as an uncoupler of oxidative phosphorylation . This means it can disrupt the normal process of energy production in cells, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 2-Methyl-5-phenylpyrrole : Lacks the cyclopropyl group, reducing steric hindrance and ring strain.
- 5-Benzylpyrrole-2-carboxylic acid : Introduces a carboxylic acid group, enhancing polarity and hydrogen-bonding capacity.
- 2-Cyclopropylpyrrole : Missing the benzyl group, simplifying the substituent profile.
Physicochemical Properties
A comparative analysis of physicochemical properties is critical for understanding functional differences:
| Property | 2-Cyclopropyl-5-benzylpyrrole | 2-Methyl-5-phenylpyrrole | 5-Benzylpyrrole-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 213.3 (calc.) | 171.2 | 227.3 |
| LogP (Lipophilicity) | ~3.5 (estimated) | 2.8 | 1.9 |
| Water Solubility | Low | Moderate | High (due to -COOH group) |
| Melting Point (°C) | Not reported | 85–90 | 160–165 |
The cyclopropyl and benzyl groups in this compound significantly increase lipophilicity compared to simpler analogues, suggesting superior membrane permeability in biological systems .
Reactivity and Stability
- Thermal Stability : Cyclopropane’s ring strain may lower thermal stability relative to 2-methyl-5-phenylpyrrole.
- Oxidative Reactivity : The benzyl group is susceptible to oxidation, forming a ketone or epoxide under harsh conditions, similar to other benzyl-substituted pyrroles .
- Acid/Base Stability : The absence of ionizable groups (e.g., -COOH) in this compound improves stability in acidic environments compared to 5-benzylpyrrole-2-carboxylic acid.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Cyclopropyl-5-benzylpyrrole, and what factors influence yield optimization?
- Methodological Answer : The synthesis of pyrrole derivatives like this compound typically involves cyclization reactions or stepwise assembly of substituents. For example, base-assisted cyclization (e.g., using K2CO3 or DBU) can form the pyrrole core, as demonstrated in analogous compounds . Yield optimization depends on reaction temperature (e.g., 80–100°C for cyclopropane stability), solvent polarity (DMF or THF), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) is indispensable for confirming substituent positions and cyclopropane geometry. For instance, <sup>1</sup>H NMR can resolve benzyl protons as a multiplet (δ 7.2–7.4 ppm) and cyclopropyl protons as a distinct splitting pattern (δ 1.2–1.8 ppm). FTIR identifies functional groups (e.g., C-N stretch at ~1450 cm<sup>−1</sup>), while HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 267.1492) . X-ray crystallography (if crystalline) provides absolute configuration, as seen in structurally similar pyrrole derivatives .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at −20°C to prevent oxidation of the cyclopropane ring. Moisture-sensitive groups (e.g., benzyl or cyclopropyl) require desiccants like molecular sieves. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can monitor degradation products .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclopropane ring strain (∼27 kcal/mol) and predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations (e.g., using GROMACS) assess conformational flexibility of the benzyl group, which influences binding in pharmacological studies . Such models guide synthetic prioritization of derivatives with lower steric hindrance or enhanced electronic profiles.
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR predictions and observed spectra often arise from dynamic effects (e.g., ring puckering in cyclopropane). Use variable-temperature NMR to identify coalescence points for proton signals. Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping peaks. If ambiguity persists, synthesize a deuterated analog or compare with crystallographic data from related compounds .
Q. How to design experiments to study the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Systematically vary substituents:
- Cyclopropyl : Replace with other strained rings (e.g., bicyclo[1.1.0]butane) to assess steric effects.
- Benzyl : Introduce electron-withdrawing groups (e.g., -NO2) to modulate aromatic interactions.
Use parallel synthesis (96-well plates) for high-throughput screening. Biological assays (e.g., enzyme inhibition) should include positive controls (e.g., known kinase inhibitors) and dose-response curves (IC50 calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
